5-(3-Fluorophenyl)thiophene-2-carbaldehyde
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Overview
Description
5-(3-Fluorophenyl)thiophene-2-carbaldehyde is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of a fluorine atom on the phenyl ring and an aldehyde group on the thiophene ring makes this compound particularly interesting for various chemical and biological applications.
Mechanism of Action
Target of Action
“5-(3-Fluorophenyl)thiophene-2-carbaldehyde” is a compound that contains a thiophene and a phenyl group. Compounds containing thiophene rings have been found to exhibit a variety of biological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Many thiophene derivatives work by interacting with biological targets, causing changes in their function .
Biochemical Pathways
Without specific studies on “this compound”, it’s difficult to determine the exact biochemical pathways it affects. Thiophene derivatives are known to affect a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Thiophene derivatives can have a variety of effects at the molecular and cellular level, depending on their specific biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluorophenyl)thiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the functionalization of the thiophene ring. For instance, the direct fluorination of thiophene with molecular fluorine can yield fluorinated thiophenes . Another method involves the reaction of thiophene derivatives with fluorinating agents such as sulfur tetrafluoride (SF4) and hydrogen fluoride (HF) under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluorophenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: 5-(3-Fluorophenyl)thiophene-2-carboxylic acid.
Reduction: 5-(3-Fluorophenyl)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-Fluorophenyl)thiophene-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: It serves as a precursor for the development of biologically active compounds with potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery.
Comparison with Similar Compounds
Similar Compounds
5-(2-Fluorophenyl)thiophene-2-carbaldehyde: Similar structure but with the fluorine atom at the 2-position of the phenyl ring.
5-(4-Fluorophenyl)thiophene-2-carbaldehyde: Similar structure but with the fluorine atom at the 4-position of the phenyl ring.
5-Fluoro-2,3-thiophenedicarboxaldehyde: Contains two aldehyde groups and a fluorine atom on the thiophene ring.
Uniqueness
The unique positioning of the fluorine atom at the 3-position of the phenyl ring in 5-(3-Fluorophenyl)thiophene-2-carbaldehyde imparts distinct chemical and biological properties compared to its isomers. This positional isomerism can lead to differences in reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
5-(3-fluorophenyl)thiophene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FOS/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTYNYZDGZBISY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(S2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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